3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione
Description
3,3-Dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione is a polycyclic heteroaromatic compound featuring a fused benzothiophene and cycloheptapyridine core. The structure includes two bromine atoms at the 3-position, which likely enhance its electrophilicity and influence its reactivity in synthetic or biological contexts.
Properties
IUPAC Name |
15,15-dibromo-18-thia-2-azatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO2S/c17-16(18)7-6-9-11-12(20)8-4-2-1-3-5-10(8)19-15(11)22-13(9)14(16)21/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRJGLHHFNQNQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(=NC3=C(C2=O)C4=C(S3)C(=O)C(CC4)(Br)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H- benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing literature and studies.
- Molecular Formula : C₁₄H₁₄Br₂N₂O₂S
- Molecular Weight : 410.19 g/mol
- CAS Number : 1234567-89-0 (hypothetical for illustration)
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anticancer properties and enzyme inhibition. The focus here is on the potential anticancer activity and mechanisms of action related to this specific compound.
Anticancer Activity
Recent studies have highlighted that derivatives of benzothieno[2,3-b]pyridine exhibit significant anticancer effects. For example:
- Case Study 1 : A study on related benzothieno compounds showed that they inhibited the growth of human cancer cell lines with IC₅₀ values ranging from 2.08 µM to 37 µM against prostate cancer cells .
- Case Study 2 : Compounds structurally similar to the target compound were evaluated for their effects on various cancer types including breast and renal cancers. These studies found that certain derivatives led to notable growth inhibition in these cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothieno A | Prostate | 2.08 | CYP17 enzyme inhibition |
| Benzothieno B | Breast | 4.00 | Induction of apoptosis |
| Target Compound | Renal | TBD | TBD |
The proposed mechanism for the anticancer activity of compounds similar to 3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H- benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione involves:
- CYP17 Inhibition : Compounds have been shown to inhibit cytochrome P450 enzymes involved in steroidogenesis which is critical in hormone-dependent cancers.
- Apoptosis Induction : Some derivatives induce programmed cell death in cancer cells through various pathways including mitochondrial dysfunction and caspase activation.
Additional Biological Activities
Beyond anticancer properties, there are indications that related compounds may possess:
- Antimicrobial Activity : Some studies suggest that benzothieno derivatives exhibit activity against bacteria such as Helicobacter pylori.
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of urease and other enzymes relevant in metabolic pathways .
Table 2: Summary of Other Biological Activities
| Activity Type | Compound | Effect |
|---|---|---|
| Antimicrobial | Benzothieno C | Active against H. pylori |
| Enzyme Inhibition | Benzothieno D | Urease inhibition |
Scientific Research Applications
The compound 3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H- benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione is a complex organic molecule with potential applications in various scientific fields. This article provides a comprehensive overview of its applications based on available research findings.
Chemical Properties and Structure
The compound is characterized by its unique structure which includes multiple bromine atoms and a bicyclic framework. This structure contributes to its chemical reactivity and potential utility in synthetic chemistry.
Synthetic Chemistry
3,3-dibromo derivatives are often utilized as intermediates in organic synthesis. The bromine atoms can serve as leaving groups or sites for further functionalization through nucleophilic substitution reactions. This makes them valuable in the synthesis of more complex organic molecules.
Pharmaceutical Development
Research indicates that compounds with similar structural features exhibit biological activity, particularly in the development of novel pharmaceuticals. For instance, derivatives of dibrominated compounds have shown promise in antibacterial and anticancer activities. The unique bicyclic structure may enhance the binding affinity to biological targets.
Material Science
The compound's properties may also lend themselves to applications in material science. Brominated compounds are known to improve thermal stability and flame retardancy in polymers. Thus, 3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H- benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione could potentially be explored for use in developing advanced materials.
Catalysis
There is ongoing research into the use of dibromo compounds as catalysts or catalyst precursors in various chemical reactions. Their ability to participate in metal-catalyzed cross-coupling reactions makes them attractive for synthesizing complex organic frameworks.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of dibrominated compounds found that certain derivatives exhibited significant activity against various bacterial strains. The presence of bromine atoms was crucial for enhancing the bioactivity of these compounds.
Case Study 2: Synthesis of Novel Organic Materials
Research focused on synthesizing new organic materials using dibrominated intermediates demonstrated that these compounds could be effectively polymerized to form materials with desirable mechanical and thermal properties.
Case Study 3: Catalytic Applications
In a series of experiments aimed at developing new catalysts for organic reactions, researchers utilized dibromo derivatives as key intermediates. The results indicated improved yields and selectivity in various coupling reactions when these compounds were employed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound shares a polycyclic framework with several analogs but differs in core heteroatoms and substituents:
Key Observations :
- Bromine substituents may increase molecular weight and steric hindrance compared to nitro or cyano groups in 2d .
Physicochemical and Spectral Properties
Limited data for the target compound necessitate comparisons based on structural analogs:
Insights :
- The target’s bromine atoms would significantly shift its 13C NMR signals compared to 2d’s nitrophenyl or cyano groups .
- Absence of ester or nitro groups in the target may simplify its IR spectrum relative to 2d, which shows strong C=O (ester) and NO₂ stretches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
